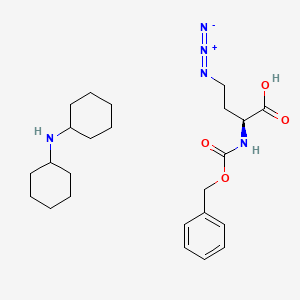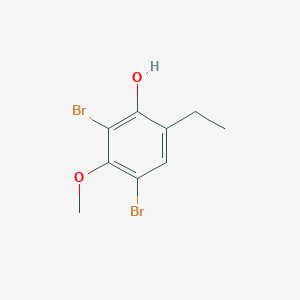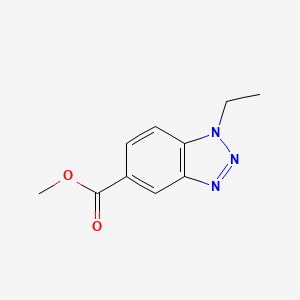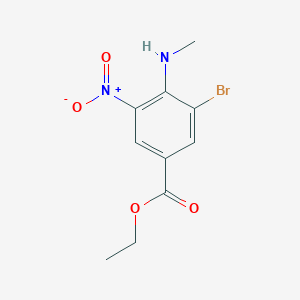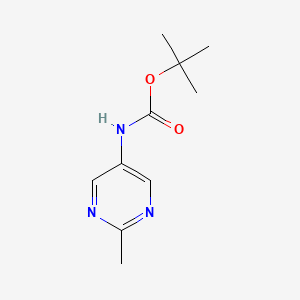
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester inhibits BTK, which is a key mediator of B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of B-cell malignancies. Inhibition of BTK by (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester leads to the inhibition of downstream signaling pathways, resulting in apoptosis (programmed cell death) of B-cells.
Effets Biochimiques Et Physiologiques
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has been shown to be effective in inducing apoptosis of B-cells in preclinical studies. It has also been shown to inhibit the proliferation of B-cells and disrupt the microenvironment that supports the survival of malignant B-cells. (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has been shown to have minimal effects on T-cells and natural killer cells, which are important components of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has several advantages for lab experiments, including its specificity for BTK and its ability to induce apoptosis of B-cells. However, (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has some limitations, including its potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
For (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester include the optimization of its pharmacokinetic properties, the evaluation of its efficacy in combination with other drugs, and the exploration of its potential for the treatment of other B-cell malignancies. Additionally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors and to identify biomarkers that can predict response to treatment.
Applications De Recherche Scientifique
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has shown promising results in preclinical studies and has entered clinical trials for the treatment of B-cell malignancies. In a phase 1 study, (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester was well-tolerated and showed promising results in patients with relapsed or refractory CLL and NHL. (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has also been shown to be effective in combination with other drugs, such as venetoclax, in preclinical studies.
Propriétés
IUPAC Name |
tert-butyl N-(2-methylpyrimidin-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-11-5-8(6-12-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCGFBHSIALEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



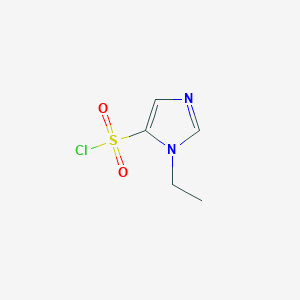
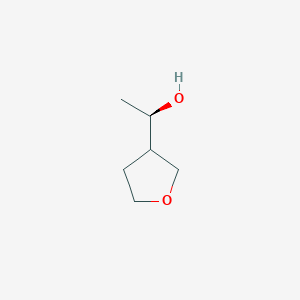
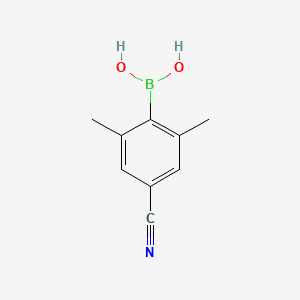
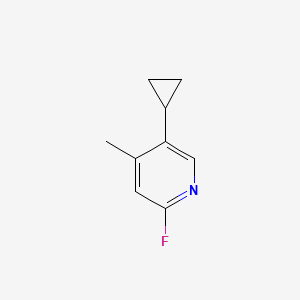
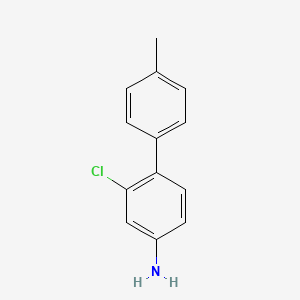
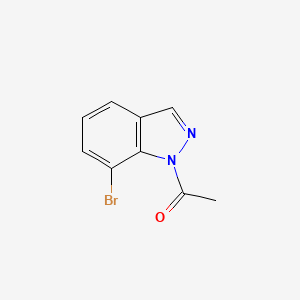
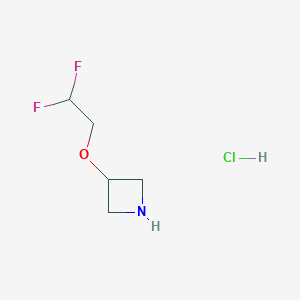
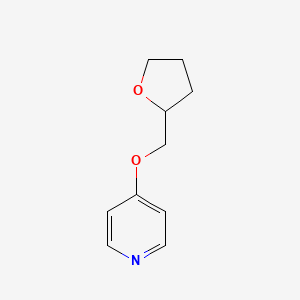
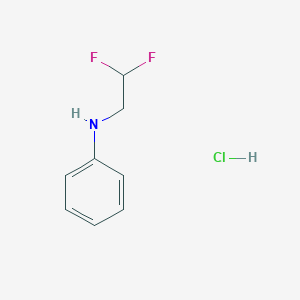
![N-[3-(2,4-Dichlorophenyl)-1-oxo-1-[4-[3-(2-pyrrolidin-1-ylbutoxy)pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B1431418.png)
